molecular formula C16H14BrNO4 B2885979 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 553641-25-1

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B2885979
CAS RN: 553641-25-1
M. Wt: 364.195
InChI Key: HNLTZLFFORQJJX-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (BFA) is a chemical compound that is used in scientific research. BFA has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

  • Halide Roles in Drug Degradation A study evaluated the effects of halide ions (chloride and bromide) on the degradation of drugs like acetaminophen using advanced oxidation treatments. This research is significant in understanding the interaction of halide ions with drug compounds, potentially including 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, in water and wastewater treatment processes (Li et al., 2015).

  • Synthesis and Pharmacological Assessment Novel acetamide derivatives, including compounds similar to the subject molecule, were synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This demonstrates the application of such compounds in developing new pharmacological agents (Rani et al., 2016).

  • Natural Antioxidants from Marine Algae Bromophenols isolated from marine red algae, related to the bromo and phenoxy groups in the compound, showed significant antioxidant activity. These findings suggest potential applications in food or pharmaceuticals as natural antioxidants (Li et al., 2012).

  • Chemoselective Acetylation in Drug Synthesis The study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the importance of such reactions in the synthesis of drug intermediates, relevant to the synthesis of compounds like 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (Magadum & Yadav, 2018).

  • Polymeric Derivatives in Pharmacology The synthesis of polymeric derivatives of 4-methoxyphenylacetic acid, which is structurally related to the compound , offers insights into developing macromolecules with pharmacological applications (Román & Gallardo, 1992).

  • Antimicrobial Activity of Phenoxy Acetic Acid Derivatives The synthesis and evaluation of phenoxy acetic acid derivatives, structurally related to the compound, showed significant anti-mycobacterial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Yar et al., 2006).

properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLTZLFFORQJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

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